CU-CPT9b

Description

Structure

3D Structure

Properties

IUPAC Name |

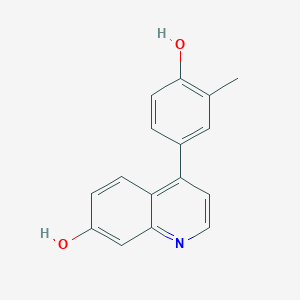

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFYDRYRLOHSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CU-CPT9b: A Potent and Selective TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of CU-CPT9b, a second-generation small-molecule inhibitor of Toll-like receptor 8 (TLR8). The document details the quantitative data associated with its biological activity, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction and Discovery

This compound is a highly potent and selective antagonist of human Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor integral to the innate immune system. The discovery of this compound was the result of structure-based rational drug design, building upon a previous generation of TLR8 inhibitors.[1] This effort aimed to enhance the potency and selectivity of TLR8 inhibition for potential therapeutic applications in autoimmune and inflammatory diseases where TLR8 signaling is implicated.

The development of this compound and its analogs was guided by crystallographic studies of TLR8 in complex with earlier inhibitors. These studies revealed a unique allosteric binding pocket on the protein-protein interface of the TLR8 homodimer.[1] By targeting and stabilizing the inactive, or "resting," state of the TLR8 dimer, these antagonists prevent the conformational changes necessary for downstream signaling activation.[1]

Quantitative Data

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity | ||||

| Dissociation Constant (Kd) | 21 nM | Isothermal Titration Calorimetry (ITC) | Purified human TLR8 ectodomain | [1] |

| Inhibitory Potency | ||||

| IC50 (vs. R848) | 0.7 nM | NF-κB Reporter Assay | HEK-Blue™ hTLR8 Cells | [1] |

Table 1: Summary of this compound Binding Affinity and Inhibitory Potency.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to a distinct allosteric site on the TLR8 dimer interface. This binding stabilizes the TLR8 homodimer in its inactive conformation, preventing the necessary structural rearrangements that follow agonist binding and lead to the recruitment of adaptor proteins and subsequent activation of the NF-κB signaling pathway.

The canonical TLR8 signaling pathway begins with the recognition of single-stranded RNA (ssRNA) or small molecule agonists like R848 within the endosome. This leads to a conformational change in the TLR8 dimer, facilitating the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates IRAK4, IRAK1, and TRAF6, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines. This compound's mechanism of stabilizing the inactive TLR8 dimer effectively blocks this entire cascade at its inception.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (4-(4-hydroxy-3-methylphenyl)-7-quinolinol)

While the exact, step-by-step synthesis protocol for this compound is detailed in the supplementary materials of the primary publication, a general and plausible synthetic route based on established methods for 4-hydroxyquinoline synthesis is presented below. The synthesis would likely involve a condensation reaction followed by cyclization.

Materials:

-

3-Aminophenol

-

Ethyl benzoylacetate (or a similar β-ketoester)

-

4-Hydroxy-3-methylbenzaldehyde

-

A suitable solvent (e.g., Dowtherm A, diphenyl ether)

-

Acid or base catalyst as required

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Condensation. React 3-aminophenol with an appropriate β-ketoester, such as ethyl 4-hydroxy-3-methylbenzoylacetate, under heating. This reaction forms an enamine intermediate.

-

Step 2: Cyclization. The enamine intermediate is then cyclized at high temperature, often in a high-boiling point solvent like Dowtherm A, to form the quinolone ring system.

-

Step 3: Purification. The crude product is cooled, precipitated, and then purified using techniques such as recrystallization or column chromatography to yield the final product, 4-(4-hydroxy-3-methylphenyl)-7-quinolinol (this compound).

HEK-Blue™ hTLR8 Reporter Gene Assay

This assay is used to determine the inhibitory effect of this compound on TLR8 signaling. HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells

-

HEK-Blue™ Detection medium

-

TLR8 agonist (e.g., R848)

-

This compound

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 5 x 104 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Agonist Stimulation: Stimulate the cells with a TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add HEK-Blue™ Detection medium to the cell supernatant.

-

Measurement: Measure the optical density at 620-655 nm using a spectrophotometer. The level of SEAP activity is proportional to NF-κB activation.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of this compound to the TLR8 protein.

Materials:

-

Purified human TLR8 ectodomain protein

-

This compound

-

ITC instrument

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Sample Preparation: Prepare a solution of the TLR8 protein in the ITC cell and a solution of this compound in the injection syringe, both in the same buffer.

-

Titration: Perform a series of injections of the this compound solution into the TLR8 solution at a constant temperature.

-

Heat Measurement: The ITC instrument measures the heat released or absorbed during each injection, which is proportional to the amount of binding.

-

Data Analysis: The data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound represents a significant advancement in the development of selective TLR8 inhibitors. Its discovery through structure-based design and its unique mechanism of action, involving the stabilization of the inactive TLR8 dimer, provide a powerful tool for studying TLR8 biology and a promising lead for the development of novel therapeutics for autoimmune and inflammatory diseases. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the field of immunology and drug discovery.

References

The Function of CU-CPT9b: A Technical Guide to a Potent and Selective TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT9b is a small-molecule antagonist of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor integral to the innate immune system.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound. It is designed to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development. This document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and presents its mechanism of action through a detailed signaling pathway diagram. Notably, while TLR8 activation can lead to downstream inflammatory events that may include activation of the NLRP3 inflammasome, this compound's direct target is TLR8.[2] There is no scientific literature to suggest that this compound directly inhibits the NLRP3 inflammasome.

Core Function and Mechanism of Action

This compound is a highly potent and selective antagonist of human TLR8.[3] Its primary function is to inhibit the activation of TLR8 by its agonists, which include single-stranded RNA (ssRNA) from viruses and bacteria, as well as synthetic imidazoquinoline compounds like R848.

The mechanism of action of this compound is unique in that it does not compete with agonists for the same binding site. Instead, it binds to an allosteric site located at the interface of the TLR8 homodimer. This binding event stabilizes the TLR8 dimer in an inactive or "resting" conformation. By locking the receptor in this state, this compound prevents the conformational changes that are necessary for agonist-induced signaling, thereby effectively blocking the downstream inflammatory cascade.

Quantitative Data Summary

The potency and binding affinity of this compound have been quantitatively determined through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description | Source |

| IC50 | 0.7 nM | The half maximal inhibitory concentration for the inhibition of NF-κB activation in HEK-Blue™ hTLR8 cells stimulated with the TLR8 agonist R-848. | |

| Kd | 21 nM | The dissociation constant for the binding of this compound to the human TLR8 protein, as determined by Isothermal Titration Calorimetry (ITC). |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the TLR8 signaling pathway and the inhibitory action of this compound.

Caption: Inhibition of TLR8 signaling by this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the function of this compound.

HEK-Blue™ TLR8 Reporter Assay

This cell-based assay is used to determine the inhibitory activity of this compound on TLR8 signaling.

-

Principle: HEK-Blue™ hTLR8 cells are engineered human embryonic kidney 293 cells that stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR8 leads to the production and secretion of SEAP, which can be quantified colorimetrically.

-

Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of approximately 1.6-5 x 105 cells/mL and allowed to adhere.

-

This compound is serially diluted to various concentrations and pre-incubated with the cells.

-

The TLR8 agonist, R848 (e.g., at a final concentration of 1 µg/mL), is then added to the wells to stimulate the cells.

-

The plate is incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Aliquots of the cell culture supernatant are transferred to a new plate.

-

QUANTI-Blue™ Solution or a similar SEAP detection reagent is added to the supernatant.

-

The plate is incubated at 37°C for 1-3 hours, and the absorbance is read at 620-655 nm.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SEAP activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of this compound to the TLR8 protein.

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (TLR8 protein). This allows for the determination of the binding constant (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Experimental Setup:

-

The purified ectodomain of human TLR8 is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

Both the protein and the compound must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small injections of this compound are made into the sample cell containing the TLR8 protein.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The raw data of heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the Kd.

Conclusion

This compound is a well-characterized and highly specific antagonist of TLR8. Its mechanism of action, involving the stabilization of the inactive TLR8 dimer, provides a powerful tool for studying TLR8-mediated immune responses. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers working with this compound. It is important to reiterate that the direct molecular target of this compound is TLR8, and any effects on downstream pathways, such as those involving the NLRP3 inflammasome, are a consequence of the initial inhibition of TLR8 signaling.

References

In-Depth Technical Guide: Preliminary Studies on CU-CPT9b, a Potent and Selective TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on CU-CPT9b, a novel small-molecule antagonist of Toll-like receptor 8 (TLR8). This document details its mechanism of action, quantitative biophysical and cellular data, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound functions as a highly potent and selective antagonist of human TLR8.[1][2] Unlike TLR8 agonists that promote the dimerization and activation of the receptor, this compound binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[3] This binding stabilizes the preformed TLR8 dimer in its inactive or "resting" state, thereby preventing the conformational changes required for downstream signaling activation.[3][4] This mechanism effectively blocks the recruitment of adaptor proteins like MyD88 and the subsequent activation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from biophysical and cellular assays characterizing the interaction of this compound with TLR8.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 21 nM | Isothermal Titration Calorimetry (ITC) | |

| Table 1: Biophysical Characterization of this compound Binding to TLR8. |

| Assay | Cell Line | Agonist | IC50 Value | Reference |

| NF-κB Inhibition | HEK-Blue™ hTLR8 | R-848 | 0.7 nM | |

| Table 2: Cellular Activity of this compound. |

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the TLR8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to the TLR8 protein.

Materials:

-

Purified recombinant human TLR8 ectodomain.

-

This compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

ITC Buffer: 20 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.4. The buffer used for the protein and the ligand must be identical to minimize heats of dilution.

Procedure:

-

Prepare the TLR8 protein solution to a final concentration of 10-20 µM in ITC buffer.

-

Prepare the this compound solution to a final concentration of 100-200 µM in the same ITC buffer.

-

Degas both solutions to prevent air bubbles.

-

Load the TLR8 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the TLR8 solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data by fitting to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

HEK-Blue™ TLR8 Reporter Assay

Objective: To measure the inhibitory activity (IC50) of this compound on TLR8-mediated NF-κB activation in a cellular context.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen). These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

HEK-Blue™ Detection medium (InvivoGen).

-

TLR8 agonist: R-848.

-

This compound.

-

96-well cell culture plates.

Procedure:

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

-

On the day of the assay, prepare a cell suspension at a concentration of approximately 2.5 x 10^5 cells/mL.

-

Add 20 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 20 µL of the TLR8 agonist R-848 to the wells at a final concentration that elicits a submaximal response (e.g., EC50 concentration).

-

Add 160 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution or HEK-Blue™ Detection medium.

-

Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm.

-

Calculate the percent inhibition of NF-κB activation for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel TLR8 antagonist like this compound.

References

- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Potent and Selective TLR8 Antagonist CU-CPT9b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) from pathogens and triggering inflammatory responses. Its overactivation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. CU-CPT9b has emerged as a highly potent and selective small-molecule antagonist of human TLR8. This document provides a comprehensive technical guide on the biochemical and cellular properties of this compound, its mechanism of action, and detailed protocols for its experimental evaluation.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a central role in innate immunity by detecting pathogen-associated molecular patterns (PAMPs). TLR8, located in the endosomal compartment of immune cells such as monocytes, macrophages, and myeloid dendritic cells, is activated by ssRNA, leading to the production of pro-inflammatory cytokines and chemokines through the MyD88-dependent signaling pathway.[1][2] Dysregulation of TLR8 signaling has been linked to the pathogenesis of several autoimmune disorders, highlighting the therapeutic potential of TLR8 antagonists.

This compound is a novel small-molecule inhibitor designed for high-potency and selective antagonism of human TLR8.[3][4] This whitepaper details its binding characteristics, cellular activity, and the molecular basis for its inhibitory function.

Mechanism of Action

This compound exerts its antagonistic effect through a unique allosteric inhibition mechanism. Unlike TLR8 agonists (e.g., R848, ssRNA) that bind to an activation site and promote a conformational change bringing the two TLR8 protomers closer to initiate downstream signaling, this compound binds to a distinct site on the TLR8 dimer interface.[3] This binding stabilizes the TLR8 dimer in its inactive, resting state, with the C-termini of the protomers held further apart. This stabilization prevents the conformational changes required for receptor activation, even in the presence of agonists.

Crystal structure analysis of the TLR8/CU-CPT9b complex reveals that the antagonist occupies a hydrophobic pocket between the two TLR8 protomers. The high potency of this compound is attributed to specific interactions, including hydrogen bonds with G351 and V520, and additional water-mediated contacts with S516 and Q519*, which enhance its binding affinity.

Logical Relationship of this compound Antagonism

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression levels of cytokines and chemokines increase in human peripheral blood mononuclear cells stimulated by activation of the Toll-like receptor 5 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

CU-CPT9b: A Potent and Selective TLR8 Antagonist for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CU-CPT9b has emerged as a highly potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8), a key player in the innate immune system. This guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its use in immunology research.

Core Properties and Efficacy

This compound distinguishes itself through its high binding affinity and potent inhibition of TLR8 signaling. Its efficacy has been quantified across various assays, demonstrating its utility as a specific tool for studying TLR8-mediated immune responses.

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Kd) | 21 nM | Human TLR8 ectodomain | Determined by Isothermal Titration Calorimetry (ITC), indicating strong, direct binding.[1][2][3][4][5] |

| IC50 | 0.7 nM | HEK-Blue™ hTLR8 cells | Concentration required to inhibit 50% of NF-κB activation induced by the TLR8 agonist R848. |

Mechanism of Action: Stabilization of the Inactive TLR8 Dimer

This compound exerts its inhibitory effect through a unique allosteric mechanism. Unlike agonists that promote a conformational change to bring two TLR8 protomers closer for signaling initiation, this compound binds to a distinct site on the TLR8 dimer interface. This binding event stabilizes the TLR8 dimer in its resting, inactive state, with the C-termini of the protomers held further apart. This stabilization prevents the recruitment of downstream signaling adaptors, thereby blocking the activation of pathways such as NF-κB.

Structural studies have revealed the precise interactions of this compound within the TLR8 binding pocket. It forms hydrogen bonds with G351 and V520* and water-mediated contacts with S516* and Q519*, which contribute to its enhanced potency.

Caption: Mechanism of this compound action on TLR8 signaling.

Specificity of this compound

A critical attribute of a chemical probe is its specificity. This compound has been shown to be highly selective for human TLR8, with negligible effects on other Toll-like receptors, including TLR2, TLR4, TLR5, TLR7, and TLR9, even at micromolar concentrations. This high degree of selectivity makes this compound an invaluable tool for dissecting the specific role of TLR8 in complex biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol outlines the steps to measure the direct binding of this compound to the TLR8 protein.

a. Materials:

-

Purified ectodomain of human TLR8 protein

-

This compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

ITC buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

DMSO (for dissolving this compound)

b. Method:

-

Prepare a solution of the TLR8 protein (e.g., 10-20 µM) in the ITC buffer.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer. Ensure the final DMSO concentration is low and matched in the protein solution to minimize solvent effects.

-

Load the TLR8 protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set up the ITC experiment with an appropriate injection volume (e.g., 2 µL) and spacing between injections (e.g., 150 seconds) to allow for a return to baseline.

-

Perform the titration at a constant temperature (e.g., 25°C).

-

Analyze the resulting data (heat change per injection) using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the dissociation constant (Kd).

HEK-Blue™ hTLR8 NF-κB Reporter Assay

This cell-based assay is used to determine the functional inhibitory activity of this compound on TLR8 signaling.

a. Materials:

-

HEK-Blue™ hTLR8 reporter cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

TLR8 agonist (e.g., R848)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

b. Method:

-

Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 1 hour).

-

Add the TLR8 agonist R848 at a concentration that induces a robust response (e.g., EC80) to all wells except the negative control.

-

Incubate the plates for a specified time (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

Add HEK-Blue™ Detection medium to the wells according to the manufacturer's instructions.

-

Measure the absorbance at 620-650 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Specificity Assays in Human PBMCs

This protocol is designed to assess the selectivity of this compound against other TLRs expressed in primary human immune cells.

a. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Agonists for various TLRs (e.g., Pam3CSK4 for TLR2, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN2006 for TLR9)

-

RPMI 1640 medium with 10% FBS

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-12)

-

96-well cell culture plates

b. Method:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with specific TLR agonists.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of relevant cytokines using ELISA kits according to the manufacturer's protocols.

-

Assess the inhibitory effect of this compound on cytokine production induced by each TLR agonist to determine its specificity.

Caption: A typical experimental workflow for evaluating this compound's inhibitory activity.

Therapeutic Potential

The potent and selective inhibition of TLR8 by this compound suggests its potential as a therapeutic agent in inflammatory and autoimmune diseases where TLR8 signaling is implicated. For instance, studies have shown that TLR8 inhibitors can suppress the production of pro-inflammatory cytokines like TNF-α in patient samples from autoimmune diseases. The development of highly potent antagonists like this compound provides valuable chemical probes to further explore the biological roles of TLR8 in various pathological conditions and represents a promising avenue for therapeutic development.

References

- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TLR | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CU-CPT9b, a Selective TLR8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CU-CPT9b, a potent and selective small-molecule antagonist of Toll-like Receptor 8 (TLR8). This compound offers a valuable tool for investigating the role of TLR8 in innate immunity, inflammatory responses, and various disease models. The following sections detail the mechanism of action, quantitative data, and experimental protocols for cell culture applications.

Mechanism of Action

This compound functions by binding to a unique allosteric site on the protein-protein interface of the TLR8 homodimer. This binding stabilizes the receptor in its inactive, resting state, thereby preventing the conformational changes required for agonist-induced activation and downstream signaling. This leads to the inhibition of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 0.7 ± 0.2 nM | HEK-Blue™ hTLR8 cells | Inhibition of NF-κB activation induced by the TLR8 agonist R848.[1] |

| Kd | 21 nM | Human TLR8 ectodomain | Direct binding affinity measured by Isothermal Titration Calorimetry (ITC).[1] |

Experimental Protocols

Inhibition of NF-κB Activation in HEK-Blue™ hTLR8 Cells

This protocol describes a reporter assay to measure the inhibition of TLR8-mediated NF-κB activation by this compound.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

R848 (TLR7/8 agonist) or ssRNA (e.g., ORN8L)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-650 nm)

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of 5 x 104 cells/well in 180 µL of HEK-Blue™ Detection medium.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Add 20 µL of the this compound dilutions to the respective wells. For the positive control, add 20 µL of medium without the inhibitor.

-

TLR8 Activation: Immediately add a TLR8 agonist, such as R848 (final concentration of 1 µg/mL) or ssRNA, to all wells except for the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Data Acquisition: Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

-

Data Analysis: Normalize the results to the positive control (agonist only) and calculate the IC50 value for this compound.

Workflow for NF-κB Inhibition Assay:

References

Application Notes and Protocols for CU-CPT9b in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT9b is a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2][3] It functions by binding to an allosteric site on the TLR8 dimer, stabilizing it in an inactive conformation and thereby preventing agonist-induced downstream signaling.[1][4] These application notes provide detailed protocols for utilizing this compound in various in-vitro assays to study its inhibitory effects on the TLR8 signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by stabilizing the resting state of the TLR8 dimer. Upon binding of an agonist, such as R848 or single-stranded RNA (ssRNA), TLR8 undergoes a conformational change that brings the two protomers closer, initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound binds to a distinct site on the TLR8 dimer interface, locking it in an inactive state and preventing this agonist-induced conformational change.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in-vitro assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 0.7 nM | NF-κB activation in HEK-Blue™ hTLR8 cells (agonist: R848) | |

| Kd | 21 nM | Isothermal Titration Calorimetry (ITC) with human TLR8 ectodomain |

Table 2: Specificity of this compound in HEK-Blue™ Cells

| TLR | Agonist | This compound Activity | Reference |

| TLR2 | Pam3CSK4 | No significant inhibition | |

| TLR4 | LPS | No significant inhibition | |

| TLR5 | Flagellin | No significant inhibition | |

| TLR7 | R848 | No significant inhibition | |

| TLR9 | ODN2006 | No significant inhibition |

Signaling Pathway and Experimental Workflow Diagrams

Caption: TLR8 signaling pathway and mechanism of this compound inhibition.

Caption: General experimental workflow for in-vitro evaluation of this compound.

Experimental Protocols

HEK-Blue™ hTLR8 Reporter Gene Assay

This assay measures the inhibition of NF-κB activation in response to a TLR8 agonist in a reporter cell line.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

-

Heat-inactivated fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Blasticidin and Zeocin™ (for cell line maintenance)

-

This compound

-

R848 (TLR8 agonist)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Protocol:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 10 µg/mL Blasticidin, and 100 µg/mL Zeocin™. Culture at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: The day before the experiment, seed 5 x 104 cells per well in a 96-well plate in 180 µL of culture medium without selective antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Treatment: Add 20 µL of the diluted this compound or vehicle (culture medium with DMSO) to the appropriate wells. Pre-incubate for 1 hour at 37°C.

-

Stimulation: Prepare a solution of R848 in culture medium. Add 20 µL of R848 solution to each well to a final concentration of 1 µg/mL. For the negative control, add 20 µL of culture medium.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well. Incubate at 37°C for 1-4 hours.

-

Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition of NF-κB activation relative to the vehicle-treated, R848-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine Inhibition Assay in Human PBMCs

This protocol describes the measurement of cytokine inhibition by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium

-

Heat-inactivated FBS

-

Penicillin-Streptomycin solution

-

Human whole blood from healthy donors

-

This compound

-

R848

-

96-well round-bottom cell culture plates

-

ELISA kit for the cytokine of interest (e.g., IL-12p40, TNF-α)

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Seed 2 x 105 cells per well in a 96-well plate in 180 µL of medium.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Treatment: Add 20 µL of diluted this compound or vehicle to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Add 20 µL of R848 solution to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Measurement: Measure the concentration of the desired cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This biophysical assay directly measures the binding affinity of this compound to the TLR8 protein.

Materials:

-

Isothermal Titration Calorimeter

-

Purified recombinant human TLR8 ectodomain

-

This compound

-

ITC buffer (e.g., PBS, pH 7.4)

-

DMSO

Protocol:

-

Sample Preparation: Dialyze the purified TLR8 protein against the ITC buffer overnight at 4°C. Prepare a stock solution of this compound in DMSO and then dilute it in the same ITC buffer to the desired concentration. The final DMSO concentration in both the protein and ligand solutions should be identical to minimize heat of dilution effects.

-

Concentration Determination: Accurately determine the concentrations of the TLR8 protein (e.g., by UV-Vis spectroscopy at 280 nm) and this compound.

-

ITC Experiment Setup:

-

Load the sample cell with the TLR8 protein solution (typically 10 µM).

-

Load the injection syringe with the this compound solution (typically 100 µM).

-

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the TLR8 solution at a constant temperature (e.g., 25°C).

-

Control Experiment: Perform a control titration by injecting this compound into the ITC buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CU-CPT9b in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT9b is a potent and highly selective small-molecule antagonist of human Toll-like receptor 8 (TLR8). It functions by binding to an allosteric site on the TLR8 homodimer, stabilizing it in an inactive or "resting" state. This mechanism prevents the conformational changes necessary for agonist-induced activation, thereby inhibiting downstream inflammatory signaling pathways. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in preclinical mouse models, specifically in humanized TLR8 mice, as murine TLR8 is not functional.

Mechanism of Action

This compound exhibits high affinity for human TLR8, with a dissociation constant (Kd) of 21 nM.[1][2] It effectively inhibits NF-κB activation induced by the TLR8 agonist R-848, with an IC50 value of 0.7 nM in HEK-Blue cells overexpressing TLR8.[1][2] The binding of this compound to a unique site on the TLR8 dimer interface prevents the receptor from undergoing the conformational changes required for signaling, thus blocking the initiation of the downstream MyD88-dependent signaling cascade that leads to the production of pro-inflammatory cytokines.[3]

Signaling Pathway of TLR8 Inhibition by this compound

Caption: Mechanism of this compound-mediated TLR8 inhibition.

Data Presentation

In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Agonist | Reference |

| Kd | 21 nM | Purified human TLR8 ectodomain | - | |

| IC50 | 0.7 nM | HEK-Blue hTLR8 cells | R-848 |

Suggested In Vivo Dosage of TLR7/8 Antagonists in Mouse Models (For Reference)

Since there is no published in vivo dosage for this compound, the following table provides data from similar small molecule TLR7 and/or TLR8 inhibitors that have been used in mouse models. This information can serve as a starting point for dose-ranging studies for this compound.

| Compound | Target(s) | Dosage | Route | Mouse Model | Reference |

| E6446 | TLR7/9 | 20, 60, 120 mg/kg/day | Oral | C57BL/6 | |

| Afimetoran (BMS-986256) | TLR7/8 | 0.25 mg/kg/day | Oral | NZB/W F1 (lupus model) |

Experimental Protocols

Ex Vivo Splenocyte Stimulation Assay

This protocol is adapted from studies using splenocytes from humanized TLR8 transgenic mice (hTLR8tg/TLR7-KO).

1. Materials:

-

hTLR8tg/TLR7-KO mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Red blood cell lysis buffer

-

This compound

-

TLR8 agonist (e.g., ORN8L or R848)

-

ELISA kit for murine IL-12p40

2. Protocol:

-

Euthanize hTLR8tg/TLR7-KO mouse and aseptically remove the spleen.

-

Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides in RPMI-1640 medium.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with RPMI-1640 and resuspend to a final concentration of 5 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour.

-

Stimulate the cells with a TLR8 agonist (e.g., 100 µg/mL ORN8L) for 24 hours.

-

Collect the supernatant and measure the concentration of IL-12p40 by ELISA according to the manufacturer's instructions.

Suggested In Vivo Dosing Protocol for this compound in hTLR8tg Mice

Disclaimer: The following protocol is a suggested starting point and has not been validated for this compound. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental model.

1. Drug Preparation (Vehicle Formulation): this compound is a hydrophobic molecule. A common vehicle for such compounds for intraperitoneal (IP) or oral (PO) administration in mice is a mixture of DMSO, PEG300, Tween 80, and saline.

-

Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Preparation:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and mix thoroughly.

-

Add Tween 80 and mix.

-

Finally, add saline to reach the final volume.

-

The solution should be clear. Gentle warming or sonication may be required. Prepare fresh daily.

-

2. Animal Model:

-

Humanized TLR8 transgenic mice (hTLR8tg), preferably on a TLR7 knockout background (TLR7-KO).

3. Administration:

-

Route: Intraperitoneal (IP) injection or oral gavage (PO).

-

Suggested Starting Dose Range (based on related compounds): 1 mg/kg to 50 mg/kg, administered once daily.

-

Procedure (IP Injection):

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right abdominal quadrant.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure the needle is not in an organ or blood vessel.

-

Inject the this compound solution slowly. The volume should typically not exceed 10 mL/kg.

-

Monitor the animal for any adverse reactions post-injection.

-

4. Experimental Workflow: The following diagram outlines a typical in vivo experiment to assess the efficacy of this compound.

References

Application Notes and Protocols for CU-CPT9b in Cytokine Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT9b is a potent and highly selective small-molecule antagonist of Toll-like receptor 8 (TLR8). TLR8, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viral and bacterial pathogens. Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, contributing to host defense. However, dysregulated TLR8 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound offers a valuable tool for studying the role of TLR8 in these processes and holds therapeutic potential for a range of inflammatory conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in cytokine expression studies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect by binding to an allosteric site on the TLR8 protein. This binding stabilizes the inactive dimeric conformation of TLR8, preventing the conformational changes required for agonist binding and subsequent downstream signaling. This mechanism effectively blocks the activation of intracellular signaling pathways, leading to a reduction in the expression and secretion of TLR8-mediated pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Signaling Pathway of TLR8 Inhibition by this compound

Caption: Mechanism of TLR8 inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs has been evaluated in various cell-based assays. The following table summarizes the reported IC50 values for the inhibition of TLR8 signaling.

| Compound | Cell Line | Agonist | Readout | IC50 Value |

| This compound | HEK-Blue™ TLR8 | R848 | NF-κB Reporter | 0.7 ± 0.2 nM |

| CU-CPT9a | HEK-Blue™ TLR8 | R848 | NF-κB Reporter | 0.5 ± 0.1 nM |

| CU-CPT9d | HEK-Blue™ TLR8 | R848 | NF-κB Reporter | 0.1 ± 0.02 nM |

| CU-CPT8m | Differentiated THP-1 | R848 | TNF-α Secretion | 90 ± 10 nM |

| CU-CPT9a | hTLR8tg/TLR7-KO Splenocytes | ORN8L | IL-12p40 Production | Potent Inhibition |

| This compound | hTLR8tg/TLR7-KO Splenocytes | ORN8L | IL-12p40 Production | Potent Inhibition |

Application in Cytokine Expression Studies

This compound is a valuable tool for investigating the role of TLR8 in various biological processes, particularly those involving inflammation and cytokine release.

Potential Link to the NLRP3 Inflammasome

While this compound directly targets TLR8, there is a potential indirect link to the NLRP3 inflammasome. TLR signaling can act as a "priming" signal (Signal 1) for the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β. By inhibiting TLR8, this compound may reduce this priming step, thereby attenuating NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18. Further research is needed to fully elucidate this potential indirect regulatory mechanism.

Caption: Potential indirect regulation of the NLRP3 inflammasome by this compound.

Experimental Protocols

The following are detailed protocols for using this compound in in vitro cytokine expression studies.

General Experimental Workflow

Caption: General workflow for in vitro cytokine expression studies with this compound.

Protocol 1: Inhibition of Cytokine Secretion in Differentiated THP-1 Cells

This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophage-like cells and the subsequent assessment of this compound's ability to inhibit TLR8-agonist-induced cytokine secretion.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

R848 (TLR8 agonist)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-8

Procedure:

-

Cell Culture:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent and exhibit a macrophage-like morphology.

-

After incubation, gently aspirate the PMA-containing medium and wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours.

-

-

This compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

-

Aspirate the medium from the rested cells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Prepare a solution of R848 in serum-free RPMI-1640 at twice the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).

-

Add 50 µL of the R848 solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement by ELISA:

-

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Perform ELISA for TNF-α, IL-6, and IL-8 according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Protocol 2: Analysis of Cytokine mRNA Expression by qPCR

This protocol outlines the procedure for quantifying cytokine mRNA levels in this compound-treated cells using quantitative real-time PCR (qPCR).

Materials:

-

Differentiated and treated THP-1 cells (from Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for human TNF-α, IL-6, IL-8, and a reference gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Lysis and RNA Extraction:

-

After the treatment and stimulation period (as in Protocol 1, step 3), aspirate the culture medium.

-

Wash the cells once with PBS.

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target cytokine and reference gene, and the synthesized cDNA.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression, normalized to the reference gene and compared to the vehicle-treated, stimulated control.

-

Conclusion

This compound is a powerful and specific inhibitor of TLR8 signaling, making it an invaluable research tool for dissecting the role of TLR8 in cytokine expression and inflammatory responses. The protocols provided herein offer a framework for utilizing this compound in in vitro studies to investigate its impact on cytokine production at both the protein and mRNA levels. These studies can contribute to a better understanding of TLR8-mediated pathologies and aid in the development of novel therapeutic strategies for inflammatory and autoimmune diseases.

Application Notes and Protocols for CU-CPT9b in NF-κB Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT9b is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor involved in the innate immune response.[1] By binding to TLR8, this compound effectively blocks downstream signaling cascades, most notably the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in a variety of inflammatory diseases and cancers, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the NF-κB signaling pathway.

Mechanism of Action

This compound is a specific antagonist of Toll-like receptor 8 (TLR8). It exhibits high binding affinity to TLR8 with a dissociation constant (Kd) of 21 nM. The mechanism of inhibition involves the stabilization of the TLR8 dimer in its resting state, which prevents the conformational changes necessary for the recruitment of downstream adaptor proteins and subsequent activation of the NF-κB signaling pathway. This blockade of TLR8 signaling ultimately leads to the inhibition of NF-κB-mediated gene transcription and the production of pro-inflammatory cytokines.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and effects of this compound on the NF-κB signaling pathway.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 (NF-κB Inhibition) | 0.7 nM | HEK-Blue™ hTLR8 Cells | R848-induced NF-κB activation |

| Kd (TLR8 Binding) | 21 nM | Purified human TLR8 | Isothermal Titration Calorimetry |

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

(Representative data based on typical results for potent TLR8 inhibitors. Actual values may vary based on experimental conditions.)

| Treatment | p-IKKα/β (% of Control) | p-p65 (Ser536) (% of Control) | IκBα Degradation (% of Control) |

| Vehicle Control | 100% | 100% | 100% |

| This compound (1 nM) | 75% | 60% | 80% |

| This compound (10 nM) | 40% | 25% | 45% |

| This compound (100 nM) | 15% | 10% | 20% |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical NF-κB Signaling Pathway initiated by TLR8.

Caption: Mechanism of action of this compound on TLR8.

Caption: Experimental workflow for analyzing this compound effects.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to TLR8 stimulation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human TLR8 and an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

R848 (TLR8 agonist)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Seed HEK293-hTLR8/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with R848 (e.g., 1 µg/mL) for 6 hours. Include an unstimulated control.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the R848-stimulated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for the detection and quantification of key phosphorylated and total proteins in the NF-κB signaling cascade.

Materials:

-

THP-1 cells or other suitable cell line

-

RPMI-1640 medium with 10% FBS

-

This compound

-

R848

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, rabbit anti-p-IKKα/β, rabbit anti-IKKα/β, rabbit anti-IκBα, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound and R848 as described in the luciferase assay protocol. For time-course experiments, vary the R848 stimulation time (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended dilutions: 1:1000 for phospho-specific antibodies and total protein antibodies, 1:5000 for β-actin.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Immunoprecipitation of p97 and IκBα

This protocol is designed to investigate the interaction between p97 and IκBα, which is crucial for the degradation of IκBα.

Materials:

-

Treated cell lysates (from Western blot protocol)

-

Immunoprecipitation lysis buffer (e.g., 1% NP-40 based buffer)

-

Rabbit anti-p97 antibody or Rabbit anti-IκBα antibody (validated for IP)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Pre-clear 500 µg of cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (anti-p97 or anti-IκBα) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the co-immunoprecipitated protein (IκBα if p97 was immunoprecipitated, and vice versa).

MTT Cell Viability Assay

This assay assesses the potential cytotoxic effects of this compound.

Materials:

-

Cells of interest (e.g., THP-1, HEK293)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to its target protein, TLR8, in a cellular environment.

Materials:

-

Cells expressing TLR8

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Western blot reagents

Protocol:

-

Treat intact cells with this compound or vehicle control for 1 hour.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by Western blotting using an anti-TLR8 antibody.

-

A shift in the thermal denaturation curve of TLR8 in the presence of this compound indicates target engagement.

References

Application Notes and Protocols for Measuring CU-CPT9b Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-CPT9b is a potent and highly selective small-molecule antagonist of human Toll-like Receptor 8 (TLR8). It operates through a unique mechanism by binding to an allosteric site on the TLR8 homodimer interface, stabilizing it in its inactive or "resting" state. This prevents the conformational changes required for agonist-induced downstream signaling. Overactivation of TLR8 is implicated in various autoimmune and inflammatory diseases, making this compound a valuable tool for research and a potential therapeutic candidate.

These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo settings. The described techniques focus on quantifying the inhibition of the TLR8 signaling pathway, from direct receptor binding to downstream functional outputs like transcription factor activation and cytokine secretion.

Mechanism of Action: TLR8 Antagonism

Upon recognition of its ligands, such as single-stranded RNA (ssRNA) or small-molecule agonists like R848, TLR8 homodimers undergo a conformational change. This recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), initiating a signaling cascade that involves IRAK kinases and the TRAF6 E3 ubiquitin ligase. Ultimately, this leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and drives the expression of pro-inflammatory cytokines and chemokines, including Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).

This compound blocks this process at the initial step. By stabilizing the inactive TLR8 dimer, it prevents the recruitment of MyD88 and halts the entire downstream signaling cascade.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays. The following tables summarize key binding and inhibitory concentration data.

| Parameter | Method | Value | Reference |

| Kd | Isothermal Titration Calorimetry (ITC) | 21 nM | [1] |

| IC50 | NF-κB Reporter Assay (HEK-Blue™ hTLR8 cells) | 0.7 nM | [2][3] |

Table 1: Binding Affinity and In Vitro Potency of this compound.

| Cell Type | Agonist | Readout | Effect of this compound | Reference |

| HEK-Blue™ hTLR8 Cells | R848 | NF-κB (SEAP Reporter) | Potent Inhibition | [2][3] |

| Human PBMCs | R848 / ssRNA | Cytokine Production | Specific Inhibition of TLR8-mediated cytokines | |

| hTLR8tg Mouse Splenocytes | ORN8L (TLR8 agonist) | IL-12p40 Production | Inhibition |

Table 2: Summary of Cellular Activity of this compound.

Experimental Protocols

Protocol 1: In Vitro Efficacy - NF-κB Reporter Gene Assay

This protocol measures the ability of this compound to inhibit TLR8 agonist-induced NF-κB activation in a stable reporter cell line. HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 Cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

DMEM, high glucose, with 10% FBS, Penicillin-Streptomycin

-

This compound

-

R848 (TLR7/8 agonist, InvivoGen) or other specific TLR8 agonist

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions. On the day of the assay, harvest cells and resuspend in fresh culture medium to a concentration of 2.8 x 105 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 1 µM, with 10-fold dilutions. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

-

Plating and Pre-incubation:

-

Add 20 µL of each this compound dilution or vehicle control to the appropriate wells of a 96-well plate.

-

Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Stimulation: Prepare the TLR8 agonist R848 at 2x the final desired concentration (e.g., 2 µg/mL for a final concentration of 1 µg/mL). Add 20 µL of the agonist solution to all wells except for the unstimulated control wells. Add 20 µL of medium to the unstimulated wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

-

SEAP Detection:

-

Warm HEK-Blue™ Detection medium to 37°C.

-

Add 180 µL of the detection medium to the wells of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing the detection medium. .

-

Incubate at 37°C for 1-3 hours, or until a color change is apparent.

-

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the agonist-only control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytokine Secretion Measurement by ELISA

This protocol measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine IL-12p40 from primary immune cells. Human peripheral blood mononuclear cells (PBMCs) or splenocytes from humanized TLR8 transgenic mice are suitable for this assay.

Materials:

-

Human PBMCs or splenocytes from hTLR8tg/TLR7-KO mice

-

RPMI 1640 with 10% FBS, Penicillin-Streptomycin

-

This compound

-

TLR8 Agonist (e.g., R848 or ORN8L)

-

Human or Mouse IL-12p40 ELISA Kit (e.g., from R&D Systems, Invitrogen, or Abcam)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Isolation and Plating: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation or prepare splenocytes from mice. Resuspend cells in culture medium and plate at a density of 2 x 105 cells/well in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control. Incubate for 1 hour at 37°C, 5% CO2.

-

Cell Stimulation: Add a TLR8 agonist (e.g., R848 for human PBMCs, ORN8L for hTLR8tg splenocytes) to the wells at a pre-determined optimal concentration.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

-

ELISA: Perform the IL-12p40 ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and supernatants to the antibody-coated plate.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-12p40 in each sample. Calculate the percent inhibition and determine the IC50 as described in Protocol 1.

Protocol 3: In Vivo Efficacy - Acute Inflammation Model

This protocol provides a representative method for evaluating the in vivo efficacy of this compound using a humanized TLR8 transgenic mouse model. Since murine TLR8 does not respond to the same ligands as human TLR8, a transgenic model is essential.

Materials:

-

Human TLR8 transgenic mice (e.g., hTLR8tg/TLR7-KO)

-

This compound

-

Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

TLR8 Agonist (e.g., ssRNA complexed with a delivery agent like DOTAP)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Mouse IL-12p40 ELISA Kit

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

-

Formulation Preparation: Prepare the this compound formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., mg/kg) and a standard dosing volume (e.g., 10 mL/kg).

-

Drug Administration:

-

Divide mice into groups (e.g., Vehicle, this compound low dose, this compound high dose).

-

Administer the appropriate formulation to each mouse via oral gavage.

-

-

Inflammatory Challenge: After a suitable absorption period (e.g., 1 hour post-dosing), challenge the mice with a TLR8 agonist. An intravenous (IV) or intraperitoneal (IP) injection of a synthetic ssRNA complexed with a transfection reagent like DOTAP is a common method.

-

Blood Collection: At the time of expected peak cytokine response (typically 2-6 hours post-challenge), collect blood from the mice via a method such as submandibular or retro-orbital bleeding into heparinized tubes.

-

Plasma Isolation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Cytokine Analysis: Measure the concentration of IL-12p40 or other relevant cytokines in the plasma using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the plasma cytokine levels between the vehicle-treated and this compound-treated groups. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine if there is a significant reduction in the inflammatory response.

Disclaimer: All protocols are provided as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for CU-CPT9b in Primary Human Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction